Cas no 89943-20-4 ((E)-2-Cyano-3-ethoxybut-2-enethioamide)

(E)-2-Cyano-3-ethoxybut-2-enethioamide 化学的及び物理的性質
名前と識別子
-
- (E)-2-Cyano-3-ethoxybut-2-enethioamide
- 2-cyano-3-ethoxybut-2-enethioamide
- SCHEMBL3865587
- (2E)-2-Cyano-3-ethoxybut-2-enethioamide
- 116595-42-7
- NSC-521450
- 2-Butenethioamide, 2-cyano-3-ethoxy-, (E)-
- CCG-43181
- (2E)-2-Cyano-3-ethoxy-2-butenethioamide
- NSC 521450
- Crotonamide, 2-cyano-3-(ethoxy)thio-
- 2-Butenethioamide, 2-cyano-3-ethoxy-, (2E)-
- DTXSID3072951
- 89943-20-4
- SR-01000633121-1
- 2-Butenethioamide, 2-cyano-3-ethoxy-
- 2-cyano-3-ethoxythiocrotonamide
- 8MQX2EV4ZV
- (E)-2-Cyano-3-ethoxy-but-2-enethioic acid amide
- HMS566I02
- QRQWVBSLABMWFN-AATRIKPKSA-N
- Crotonamide, 2-cyano-3-ethoxythio-
-
- MDL: N/A
- インチ: InChI=1S/C7H10N2OS/c1-3-10-5(2)6(4-8)7(9)11/h3H2,1-2H3,(H2,9,11)
- InChIKey: QRQWVBSLABMWFN-UHFFFAOYSA-N
- SMILES: CCOC(C)=C(C(N)=S)C#N
計算された属性
- 精确分子量: 170.051
- 同位素质量: 170.051
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1A^2
- XLogP3: 0.6
じっけんとくせい
- 密度みつど: 1.168
- Boiling Point: 330.4°C at 760 mmHg
- フラッシュポイント: 153.6°C
- Refractive Index: 1.554
(E)-2-Cyano-3-ethoxybut-2-enethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748232-1g |
2-Cyano-3-ethoxybut-2-enethioamide |
89943-20-4 | 98% | 1g |
¥1921.00 | 2024-04-26 | |
Chemenu | CM194653-5g |
2-Cyano-3-ethoxybut-2-enethioamide |
89943-20-4 | 95% | 5g |
$*** | 2023-05-29 |
(E)-2-Cyano-3-ethoxybut-2-enethioamide 関連文献
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
(E)-2-Cyano-3-ethoxybut-2-enethioamideに関する追加情報
Recent Advances in the Study of (E)-2-Cyano-3-ethoxybut-2-enethioamide (CAS: 89943-20-4)
The compound (E)-2-Cyano-3-ethoxybut-2-enethioamide (CAS: 89943-20-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of (E)-2-Cyano-3-ethoxybut-2-enethioamide as a versatile intermediate in the synthesis of heterocyclic compounds, which are crucial in drug discovery. Its cyano and thioamide functional groups make it a valuable building block for the development of novel pharmacophores. Researchers have successfully utilized this compound in the synthesis of pyridine and thiazole derivatives, which exhibit promising antimicrobial and anticancer activities.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's ability to inhibit the growth of multidrug-resistant bacterial strains. The study revealed that (E)-2-Cyano-3-ethoxybut-2-enethioamide acts as a potent inhibitor of bacterial efflux pumps, a common mechanism of antibiotic resistance. This finding opens new avenues for the development of next-generation antibiotics targeting resistant pathogens.
Another significant advancement comes from cancer research, where (E)-2-Cyano-3-ethoxybut-2-enethioamide has shown selective cytotoxicity against various cancer cell lines. Mechanistic studies indicate that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential. These findings suggest its potential as a lead compound for anticancer drug development.
Recent structural optimization efforts have focused on improving the compound's pharmacokinetic properties. Researchers have developed several analogs with enhanced solubility and bioavailability while maintaining the core pharmacophore. These modifications have resulted in improved in vivo efficacy in animal models, particularly in studies targeting inflammatory diseases and metabolic disorders.
The safety profile of (E)-2-Cyano-3-ethoxybut-2-enethioamide has been extensively evaluated in preclinical studies. Toxicity assessments indicate a favorable therapeutic window, with minimal off-target effects at effective doses. However, further studies are needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Looking forward, the compound's unique chemical properties and demonstrated biological activities position it as a promising candidate for further drug development. Current research efforts are focused on exploring its potential in combination therapies and targeted drug delivery systems. The growing body of evidence supporting its therapeutic potential underscores the importance of continued investigation into this valuable chemical entity.
89943-20-4 ((E)-2-Cyano-3-ethoxybut-2-enethioamide) Related Products
- 786617-12-7(AHU-377(Sacubitril))
- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)
- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1344250-02-7(methyl 2-amino-3-(furan-3-yl)propanoate)
- 917096-37-8((Z)-Fluvoxamine -)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 116836-27-2(2-amino-8-methyl-3,4-dihydroquinazolin-4-one)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
